molecular formula C9H6BrF3O2 B11840414 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone CAS No. 1588441-04-6

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone

Katalognummer: B11840414
CAS-Nummer: 1588441-04-6
Molekulargewicht: 283.04 g/mol
InChI-Schlüssel: VMJGIKMRJDKJMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H6BrF3O2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenyl ring attached to an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone typically involves the bromination of 1-(2-(trifluoromethoxy)phenyl)ethanone. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone involves its interaction with various molecular targets. The bromine and trifluoromethoxy groups contribute to its reactivity and ability to form stable intermediates during chemical reactions. These interactions can modulate biological pathways, making it a valuable compound for drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

1588441-04-6

Molekularformel

C9H6BrF3O2

Molekulargewicht

283.04 g/mol

IUPAC-Name

1-[2-bromo-3-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H6BrF3O2/c1-5(14)6-3-2-4-7(8(6)10)15-9(11,12)13/h2-4H,1H3

InChI-Schlüssel

VMJGIKMRJDKJMA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=CC=C1)OC(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.